6-Deoxy-L-talose

Description

Structure

3D Structure

Properties

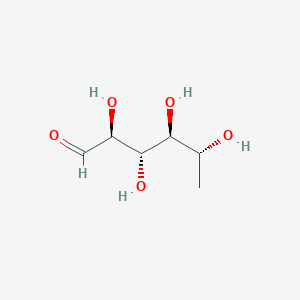

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-AZGQCCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Deoxy-L-talose: Structural, Stereochemical, and Synthetic Analysis

The following technical guide provides an in-depth analysis of 6-Deoxy-L-talose, focusing on its stereochemical architecture, biosynthetic origins, and synthetic pathways. This document is designed for researchers in glycobiology and pharmaceutical development.

Abstract

6-Deoxy-L-talose (L-pneumose; L-talomethylose) is a rare monosaccharide found in the O-antigens of specific Gram-negative bacteria, including Actinobacillus actinomycetemcomitans serotype c and Escherichia coli O45. Structurally defined as the C-4 epimer of L-rhamnose, its unique stereochemistry—characterized by a specific axial/equatorial hydroxyl arrangement—confers distinct immunological properties. This guide details the molecule's preferred

Structural Fundamentals & Stereochemistry

Stereochemical Configuration

6-Deoxy-L-talose belongs to the L-series of hexoses. Its stereochemical uniqueness arises from the configuration of its hydroxyl groups relative to the pyranose ring.

-

IUPAC Name: (3R,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

-

Isomeric Relationship: It is the C-4 epimer of L-rhamnose (6-deoxy-L-mannose) and the C-2 epimer of 6-deoxy-L-galactose (L-fucose is 6-deoxy-L-galactose).

Conformational Analysis ( vs. )

Unlike D-aldohexoses which typically prefer the

-

Preferred Conformation:

(L-Chair)-

In the

conformation, the bulky C-5 methyl group occupies the stable equatorial position. -

In the alternative

conformation, the C-5 methyl group would be forced into a highly destabilizing axial position, creating severe 1,3-diaxial interactions.

-

Substituent Orientation in

Visualization of Connectivity

The following diagram illustrates the logical connectivity and stereochemical relationships of 6-Deoxy-L-talose.

Caption: Stereochemical relationship and ring substituent orientation of 6-Deoxy-L-talose.

Biological Significance & Biosynthesis[1][2][3]

Occurrence in Pathogens

6-Deoxy-L-talose is a critical antigenic determinant in the lipopolysaccharides (LPS) of several Gram-negative bacteria. Its presence often dictates the serological specificity of the organism.

-

Actinobacillus actinomycetemcomitans (Serotype c): A primary periodontal pathogen. The O-antigen backbone consists of poly-6-deoxy-L-talose.

-

Escherichia coli O45: Contains 6-deoxy-L-talose in its O-specific polysaccharide.

-

Mycobacterium avium: Found in the glycopeptidolipids (GPLs) of the cell envelope.

Biosynthetic Pathway

The biosynthesis follows a conserved pathway for deoxyhexoses, diverging from the L-rhamnose pathway at the final reduction step.[1]

Pathway Logic:

-

Activation: Glucose-1-phosphate is activated to dTDP-Glucose.

-

Dehydration: Conversion to the key intermediate dTDP-4-keto-6-deoxy-D-glucose.

-

Epimerization: Double epimerization at C-3 and C-5 yields the L-manno configuration intermediate.

-

Stereospecific Reduction: The carbonyl at C-4 is reduced.

-

RmlD reduces to form an equatorial OH (L-Rhamnose).

-

Tll (Talose biosynthetic protein) reduces to form an axial OH (6-Deoxy-L-Talose).

-

Caption: Divergent biosynthetic pathway of 6-deoxy-L-talose controlled by the stereospecific reductase Tll.

Analytical Characterization (NMR)

Accurate identification of 6-deoxy-L-talose relies on

Diagnostic Coupling Constants ( -NMR)

Due to the axial orientation of H-2 (relative to H-1) and H-4, the coupling patterns differ significantly from glucose or rhamnose.

| Proton Pair | Coupling ( | Geometric Relationship ( | Diagnostic Interpretation |

| H1 - H2 ( | ~1.5 - 2.0 Hz | Eq - Eq | Small |

| H1 - H2 ( | ~1.0 - 1.5 Hz | Ax - Eq | Small |

| H2 - H3 | ~3.0 - 4.0 Hz | Eq - Eq | Small coupling confirms axial OH at C-2. |

| H3 - H4 | ~3.0 - 4.0 Hz | Eq - Eq | Small coupling confirms axial OH at C-4. |

| H4 - H5 | < 1.5 Hz | Eq - Ax | Very small coupling due to gauche orientation. |

Note on Anomeric Assignment: Unlike D-glucose where

Chemical Synthesis Protocol

For drug development applications requiring non-natural quantities, chemical synthesis via C-4 inversion of L-rhamnose is the industry standard.

Synthetic Strategy: C-4 Inversion

This protocol utilizes the readily available L-rhamnose, protecting the C-2 and C-3 positions, and inverting the stereochemistry at C-4.[2][3]

Step-by-Step Methodology:

-

Starting Material: L-Rhamnose monohydrate.

-

Protection:

-

React with 2,2-dimethoxypropane and p-TsOH to form 2,3-O-isopropylidene-L-rhamnopyranose .

-

This locks the C2 and C3 hydroxyls, leaving C4-OH accessible.

-

-

Activation (Triflation):

-

Treat with Triflic anhydride (

) in pyridine/DCM to convert the equatorial C4-OH into a good leaving group (Triflate).

-

-

Nucleophilic Substitution (

):-

React with tetrabutylammonium nitrite (

) or cesium acetate ( -

Mechanism: The nucleophile attacks from the axial face, displacing the triflate and inverting the center to the axial position (Talose configuration).

-

-

Deprotection: Acidic hydrolysis removes the isopropylidene acetal and any ester groups, yielding 6-deoxy-L-talose.

References

-

PubChem. 6-Deoxy-L-talose Compound Summary (CID 12302973). [Link]

-

Nakano, Y., et al. (2000). Biosynthesis of dTDP-6-deoxy-L-talose in Actinobacillus actinomycetemcomitans. [Link]

-

Jann, B., et al. (1995). NMR investigation of the 6-deoxy-L-talose-containing O45 polysaccharides of Escherichia coli. Carbohydrate Research. [Link]

-

Reich, H.J. Spin-Spin Splitting and J-Coupling in Carbohydrates. University of Wisconsin.[4] [Link]

Sources

- 1. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Deoxyhexoses from l-Rhamnose in the Search for Inducers of the Rhamnose Operon: Synergy of Chemistry and Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2018002957A2 - A method for synthesis of 6-deoxy-l-hexoses from l-rhamnose - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

"physical and chemical properties of 6-Deoxy-L-talose"

An In-depth Technical Guide to 6-Deoxy-L-talose: Properties, Analysis, and Applications

Introduction: Unveiling a Rare Bacterial Sugar

6-Deoxy-L-talose, also known as pneumose, is a rare deoxy monosaccharide that holds significant interest for researchers in glycobiology, microbiology, and drug development.[1][2] Structurally, it is a derivative of L-talose, distinguished by the absence of a hydroxyl group at the C-6 position, which is instead replaced by a methyl group.[3] This seemingly minor modification confers unique properties that are pivotal to its biological roles.

Primarily found in the complex glycan structures of bacterial cell walls, 6-Deoxy-L-talose is a key component of lipopolysaccharides (LPS) and surface glycopeptidolipids in a range of bacterial species.[1][3] Its presence has been identified in organisms such as Streptococcus bovis, Escherichia coli, Pseudomonas maltophilia, and Mycobacterium avium.[1] The incorporation of this sugar into the outer membrane structures of bacteria is not incidental; it plays a critical role in mediating interactions with the host organism, influencing bacterial adhesion, survival, and recognition by the immune system.[3] Consequently, the metabolic pathways that synthesize and incorporate 6-Deoxy-L-talose are emerging as promising targets for novel antibacterial therapies. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its applications in scientific research.

Part 1: Physicochemical Characteristics

A thorough understanding of the fundamental properties of 6-Deoxy-L-talose is essential for its handling, characterization, and application in experimental settings.

Molecular Structure and Identity

6-Deoxy-L-talose is a hexose sugar with the molecular formula C₆H₁₂O₅.[3][4] In solution, it exists in equilibrium between its linear aldehyde form and, more commonly, a cyclic hemiacetal form (a six-membered pyranose ring). The L-configuration denotes the stereochemistry relative to glyceraldehyde.

Diagram: Chemical Structure of 6-Deoxy-L-talose

Caption: Simplified enzymatic pathway for the biosynthesis of dTDP-6-deoxy-L-talose.

Part 3: Analytical and Characterization Protocols

Accurate identification and quantification of 6-Deoxy-L-talose, often within complex biological matrices, requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal methods employed.

Protocol 1: GC-MS Analysis of 6-Deoxy-L-talose

Causality: Direct GC-MS analysis of monosaccharides is not feasible due to their low volatility. Therefore, a derivatization protocol is required. The most common method involves hydrolysis to release the monosaccharide from its polymer, followed by reduction to its alditol and subsequent acetylation of the hydroxyl groups to form a volatile alditol acetate derivative. This process provides a stable, volatile compound with a characteristic mass spectrum for confident identification. [4] Methodology:

-

Hydrolysis:

-

To an accurately weighed sample of purified polysaccharide (e.g., 1-2 mg), add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube tightly and heat at 121°C for 2 hours to cleave glycosidic bonds.

-

Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen gas.

-

-

Reduction:

-

Dissolve the dried hydrolysate in 1 mL of deionized water.

-

Add 10 mg of sodium borohydride (NaBH₄) and incubate at room temperature for 1.5 hours to reduce the aldehyde to an alcohol, forming the alditol.

-

Neutralize the excess NaBH₄ by dropwise addition of glacial acetic acid until effervescence ceases.

-

Evaporate the sample to dryness. Repeat co-evaporation with methanol (3 x 1 mL) to remove borate salts.

-

-

Acetylation:

-

To the dry alditol sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

-

Seal the tube and heat at 100°C for 1 hour.

-

Cool the sample and evaporate the reagents under nitrogen.

-

Partition the resulting alditol acetates between 1 mL of dichloromethane (DCM) and 1 mL of water. Vortex and centrifuge.

-

Carefully collect the lower DCM layer containing the derivatized sample.

-

-

GC-MS Analysis:

-

Inject 1 µL of the DCM layer onto a suitable GC column (e.g., a polar capillary column like a DB-225).

-

Use a temperature program that effectively separates the different sugar derivatives (e.g., initial temp 160°C, ramp to 220°C).

-

Analyze the eluting peaks by mass spectrometry (Electron Ionization mode). The retention time and fragmentation pattern of the 6-deoxy-L-talose alditol acetate are compared to an authentic standard for identification.

-

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy provides unparalleled insight into the precise chemical structure, stereochemistry, and connectivity of sugars within a polysaccharide. [1]For 6-Deoxy-L-talose, ¹H and ¹³C NMR can confirm the presence of the C-6 methyl group (a characteristic doublet in the ¹H spectrum) and determine the anomeric configuration (α or β) of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton (H-1). Two-dimensional experiments like COSY and HSQC are used to assign all proton and carbon signals unambiguously.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified polysaccharide or oligosaccharide containing 6-Deoxy-L-talose in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and re-dissolve in D₂O two more times to exchange all labile protons (e.g., -OH) with deuterium, simplifying the resulting spectrum.

-

Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for analysis.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Key signals to identify include the anomeric proton region (typically 4.5-5.5 ppm) and the upfield methyl proton signal (~1.2 ppm).

-

Acquire a one-dimensional ¹³C NMR spectrum. Look for the anomeric carbon signal (~100 ppm) and the methyl carbon signal (~17 ppm).

-

Acquire two-dimensional spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling definitive assignment of the carbon spectrum.

-

-

-

Data Interpretation:

-

The ¹H NMR spectrum will show a characteristic doublet for the H-6 methyl protons, coupled to H-5.

-

The anomeric proton (H-1) signal's chemical shift and coupling constant (³J(H1,H2)) are diagnostic of the α or β linkage.

-

By integrating signals and comparing them to known standards, the relative abundance of 6-Deoxy-L-talose can be determined.

-

Part 4: Applications in Research and Drug Development

The unique biological origin and function of 6-Deoxy-L-talose make it a molecule of high interest in several scientific domains.

-

Microbiology and Pathogenesis: As a component of bacterial LPS, it is integral to the structural integrity of the cell wall and is involved in the host immune response. [3]Studying the structure of polysaccharides containing this sugar helps researchers understand mechanisms of bacterial virulence and immune evasion.

-

Drug Discovery: The biosynthetic pathway of dTDP-6-deoxy-L-talose is exclusive to certain microbes and absent in humans, making its constituent enzymes ideal targets for the development of highly specific antibacterial drugs. Furthermore, 6-deoxy-L-talose itself can serve as a precursor or building block in the synthesis of novel antibiotics and other bioactive molecules. [5]* Synthesis of Heparan Sulfate Mimetics: Researchers have explored the use of 6-deoxy-L-talose derivatives in the chemical synthesis of disaccharides designed to mimic heparan sulfate. [6]Such mimetics have therapeutic potential as inhibitors of processes like tumor angiogenesis, which are dependent on growth factor binding to heparan sulfate. [6]

Conclusion

6-Deoxy-L-talose, while a rare sugar, plays a disproportionately significant role in the biology of many bacterial species. Its unique structure contributes to the function and antigenicity of the bacterial cell surface, directly impacting host-pathogen interactions. A comprehensive understanding of its physical properties, chemical reactivity, and biosynthetic pathways—underpinned by robust analytical protocols—is crucial for advancing research in microbiology and for the rational design of new therapeutic agents. As our ability to probe and manipulate complex glycans improves, the importance of specialized monosaccharides like 6-Deoxy-L-talose in the landscape of drug development and glycobiology will undoubtedly continue to grow.

References

-

6-Deoxy-L-talose - LookChem. LookChem. Available from: [Link]

-

L(-)-Fucose (6-Deoxy-L-galactose) - SHT-MEDINO. SHT-MEDINO GmbH. Available from: [Link]

-

Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose,... - ResearchGate. ResearchGate. Available from: [Link]

-

Biosynthesis of dTDP-6-deoxy-β-d-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP - Oxford Academic. Glycobiology. Available from: [Link]

-

Synthesis of Disaccharides Containing 6-Deoxy-a-L-talose as Potential Heparan Sulfate Mimetics - MDPI. Molecules. Available from: [Link]

-

6-Deoxytalose | C6H12O5 | CID 151474 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

6-deoxy-L-talose | C6H12O5 | CID 12302973 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

dTDP-6-deoxy-L-talose 4-dehydrogenase - Wikipedia. Wikipedia. Available from: [Link]

-

(PDF) Biosynthesis of dTDP-6-deoxy- -D-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP - ResearchGate. ResearchGate. Available from: [Link]

-

Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

Sources

Natural Reservoirs and Biosynthetic Logic of 6-Deoxy-L-Talose (L-Pneumose): A Technical Guide

Executive Summary

6-Deoxy-L-talose (also known as L-pneumose ) is a rare deoxyhexose found almost exclusively in the glycoconjugates of specific Gram-negative bacteria and Actinobacteria. Unlike its ubiquitous C4-epimer, L-rhamnose, 6-deoxy-L-talose appears in restricted biological niches—primarily as a determinant of serological specificity in O-antigens (e.g., Escherichia coli O45, Actinobacillus actinomycetemcomitans serotype c) or as a glycosidic moiety in bioactive secondary metabolites.

For drug development professionals, this sugar represents a high-value target. Its absence in mammalian physiology makes it an ideal candidate for glycoconjugate vaccine development and a unique handle for antibiotic glycorandomization . This guide delineates the natural sources, biosynthetic mechanisms, and isolation protocols required to exploit this rare monosaccharide.

Chemical Identity & Biological Context[1][2][3][4][5][6]

Structural Distinctiveness

Chemically, 6-deoxy-L-talose is the C4 epimer of L-rhamnose (6-deoxy-L-mannose). While L-rhamnose has the hydroxyl group at carbon 4 in the equatorial position (in the 1C4 conformation), 6-deoxy-L-talose presents it in the axial position. This subtle stereochemical inversion drastically alters the immunogenicity of the polysaccharide chain, serving as the basis for serotype differentiation in pathogenic bacteria.

-

Key Feature: C4-axial hydroxyl group (distinguishing it from L-rhamnose).

Biological Function

In bacteria, this sugar is rarely found free. It is enzymatically activated to dTDP-6-deoxy-L-talose and transferred by specific glycosyltransferases into:

-

O-Antigens (LPS): Providing structural variability that evades host immune recognition.

-

Capsular Polysaccharides (CPS): Contributing to virulence and environmental survival.

-

Secondary Metabolites: Modulating the binding affinity of macrolide antibiotics (e.g., in Streptomyces).

Bacterial Reservoirs: Taxonomy & Distribution

The following table synthesizes the primary bacterial species known to synthesize 6-deoxy-L-talose, categorized by the structural context of the sugar.

| Genus & Species | Strain / Serotype | Structural Context | Role in Pathogenicity |

| Actinobacillus actinomycetemcomitans | Serotype c | O-Antigen (LPS) | Periodontitis pathogen; sugar defines serotype specificity. |

| Escherichia coli | O45, O66, O45-related | O-Antigen (LPS) | Enteropathogenic strains; O-antigen diversity aids immune evasion. |

| Stenotrophomonas maltophilia | Various clinical isolates | O-Antigen (LPS) | Opportunistic pathogen; LPS structure contributes to multidrug resistance profiles. |

| Burkholderia plantarii | DSM 6535 | Exopolysaccharide (EPS) | Plant pathogen; EPS aids in colonization and biofilm formation. |

| Acinetobacter baumannii | K11 | Capsular Polysaccharide | Critical ESKAPE pathogen; capsule prevents phagocytosis. |

| Streptomyces sp. | Various (e.g., S.[2][3][4][7] sp. GöM1) | Secondary Metabolites | Antibiotic production; sugar moiety affects pharmacokinetics. |

| Mycobacterium avium | Serovar-specific | Glycopeptidolipids (GPL) | Surface lipids involved in host interaction and intracellular survival. |

Biosynthetic Mechanics: The C4-Reductase Switch

The biosynthesis of 6-deoxy-L-talose is a divergence from the canonical L-rhamnose pathway. Both pathways share the initial steps converting Glucose-1-Phosphate to a common intermediate. The critical differentiation occurs at the final reduction step.

The Pathway Logic

-

Activation: Glucose-1-Phosphate is coupled to dTTP by RmlA (Glucose-1-phosphate thymidylyltransferase).

-

Dehydration: RmlB (dTDP-glucose 4,6-dehydratase) oxidizes C4 and reduces C6, creating the key intermediate: dTDP-4-keto-6-deoxy-D-glucose .[2]

-

Epimerization: RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) inverts stereochemistry at C3 and C5, yielding dTDP-4-keto-L-rhamnose .[2]

-

Divergent Reduction (The Switch):

-

To L-Rhamnose: RmlD reduces the C4-keto group to an equatorial hydroxyl.

-

To 6-Deoxy-L-Talose: A specific reductase (Tll in A. actinomycetemcomitans or Tal ) reduces the C4-keto group to an axial hydroxyl.

-

Biosynthetic Pathway Diagram[8]

Figure 1: Divergent biosynthesis of 6-deoxy-L-talose from the common L-rhamnose precursor pathway.

Technical Workflow: Isolation & Characterization

Isolating 6-deoxy-L-talose requires extracting the Lipopolysaccharide (LPS) from the bacterial cell wall, followed by selective hydrolysis. The O-antigen polysaccharide is generally linked to the Lipid A-Core via an acid-labile bond, but releasing the monosaccharide requires stronger conditions.

Protocol: From Culture to Crystal

Phase 1: Biomass & LPS Extraction

-

Cultivation: Grow E. coli O45 or A. actinomycetemcomitans in 5L fermenters (Brain Heart Infusion or LB broth) to late log phase.

-

Lysis: Harvest cells (centrifugation 5000 x g), wash with saline, and lyophilize.

-

Hot Phenol-Water Extraction (Westphal & Jann):

-

Resuspend dry biomass in water (65°C).

-

Add equal volume of 90% phenol (pre-heated to 65°C).

-

Stir vigorously for 15 min; cool to 10°C; centrifuge.

-

Result: LPS partitions into the aqueous phase (RNA/DNA contaminants also present).

-

Purification: Dialyze aqueous phase against water. Treat with RNase/DNase and Proteinase K to remove contaminants. Ultracentrifuge (105,000 x g, 4h) to pellet pure LPS.

-

Phase 2: Hydrolysis & Fractionation

-

Mild Acid Hydrolysis (Release O-Polysaccharide):

-

Treat LPS with 1% acetic acid at 100°C for 90 minutes.

-

Centrifuge to remove Lipid A (pellet).

-

Supernatant contains the O-specific polysaccharide.

-

-

Strong Acid Hydrolysis (Release Monosaccharides):

-

Treat the O-polysaccharide with 2M Trifluoroacetic acid (TFA) at 120°C for 2 hours.

-

Note: 6-deoxy sugars are acid-sensitive; monitor time carefully to prevent degradation (charring).

-

Evaporate TFA under a stream of nitrogen.

-

Phase 3: Purification & Identification

-

Chromatography:

-

Pass hydrolysate through a Bio-Gel P-2 column (Gel Permeation Chromatography) to separate monomers from incomplete oligomers.

-

Further purify using High-Performance Anion-Exchange Chromatography (HPAEC-PAD) if high purity is required.

-

-

Structural Confirmation (NMR):

-

Dissolve in D₂O.[8]

-

1H-NMR: Look for the characteristic methyl doublet at high field (~1.2 ppm).

-

Coupling Constants: The

and

-

Experimental Workflow Diagram

Figure 2: Step-by-step isolation workflow from bacterial biomass to structural confirmation.

Pharmaceutical Applications

Glycoconjugate Vaccines

The O-antigen is the primary target for antibody responses in many Gram-negative infections. Because 6-deoxy-L-talose is structurally unique and absent in humans, it represents a high-specificity epitope.

-

Strategy: Isolate the O-polysaccharide from A. actinomycetemcomitans or E. coli O45. Conjugate it to a carrier protein (e.g., CRM197) to create a T-cell dependent immune response.

-

Mechanism: Antibodies raised against the 6-deoxy-L-talose moiety will opsonize the bacteria, facilitating phagocytosis.

Antibiotic Glycorandomization

Many bioactive natural products (e.g., erythromycin, vancomycin) rely on sugar moieties for binding to their cellular targets.

-

Strategy: "Glycorandomization" libraries use promiscuous glycosyltransferases to attach unusual sugars to antibiotic scaffolds.

-

Application: Substituting the native sugar of a macrolide with 6-deoxy-L-talose can alter the drug's solubility, stability, and binding affinity to the ribosomal target, potentially overcoming resistance mechanisms.

References

-

Jann, B., Shashkov, A. S., Torgov, V. I., et al. (1995). NMR investigation of the 6-deoxy-L-talose-containing O45, O45-related (O45rel), and O66 polysaccharides of Escherichia coli. Carbohydrate Research, 278(1), 155-165.

-

Nakano, Y., Yoshida, Y., Yamashita, Y., et al. (2000). A gene cluster for 6-deoxy-L-talose biosynthesis in Actinobacillus actinomycetemcomitans.[2] Biochimica et Biophysica Acta (BBA) - General Subjects, 1475(2), 166-170.

-

Kneidinger, B., Graninger, M., Adam, G., et al. (2001). Identification of two genes in Actinobacillus actinomycetemcomitans encoding the specific reductase and the transferase for 6-deoxy-L-talose biosynthesis.[2] Journal of Bacteriology, 183(9), 2778-2786.

-

Vinogradov, E., & Perry, M. B. (2001). Structural analysis of the O-antigen of Stenotrophomonas maltophilia strain 555. Carbohydrate Research, 330(4), 533-539.

-

Westphal, O., & Jann, K. (1965). Bacterial Lipopolysaccharides: Extraction with Phenol-Water and Further Applications of the Procedure. Methods in Carbohydrate Chemistry, 5, 83-91.

Sources

- 1. 6-deoxy-L-talose | C6H12O5 | CID 12302973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new route to dTDP-6-deoxy-l-talose and dTDP-L-rhamnose: dTDP-L-rhamnose 4-epimerase in Burkholderia thailandensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hexose - Wikipedia [en.wikipedia.org]

- 6. dTDP-6-deoxy-beta-L-talose(2-) | C16H24N2O15P2-2 | CID 70678924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LPS Isolation (Darveau-Hancock Method) - Hancock Lab [cmdr.ubc.ca]

Technical Guide: Biosynthesis of dTDP-6-deoxy-L-talose in Bacteria

This guide provides a comprehensive technical analysis of the biosynthesis of dTDP-6-deoxy-L-talose , a rare deoxysugar nucleotide critical for the pathogenicity of specific Gram-negative bacteria (e.g., Actinobacillus actinomycetemcomitans) and mycobacteria (e.g., Mycobacterium abscessus).

Core Domain: Bacterial Glycobiology & Metabolic Engineering Target Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary: The Strategic Importance of 6-Deoxy-L-Talose

While L-rhamnose (6-deoxy-L-mannose) is ubiquitous in bacterial cell walls, its C4-epimer, 6-deoxy-L-talose , is a rare structural motif found in the serotype-specific polysaccharide antigens (SPA) of periodontal pathogens like A. actinomycetemcomitans and the glycopeptidolipids (GPLs) of M. abscessus.[1]

The biosynthesis of the activated donor, dTDP-6-deoxy-L-talose , represents a critical divergence point in nucleotide sugar metabolism. For drug developers, the enzymes unique to this pathway—specifically the C4-reductase (Tll ) and the C4-epimerase (Tle )—are high-value targets. They are essential for virulence (biofilm formation, sliding motility) and absent in mammalian metabolism, offering a high therapeutic index.

Biochemical Architecture: The Pathway

The biosynthesis of dTDP-6-deoxy-L-talose follows a "Common Trunk" shared with the L-rhamnose pathway, before diverging via two distinct enzymatic strategies depending on the bacterial species.

The Common Trunk (RmlA – RmlC)

All pathways initiate from Glucose-1-Phosphate (Glc-1-P) and dTTP .

-

Activation (RmlA): Glc-1-P is coupled with dTTP by Glucose-1-phosphate thymidylyltransferase to form dTDP-D-Glucose .

-

Dehydration (RmlB): dTDP-D-glucose 4,6-dehydratase oxidizes C4 and dehydrates C5-C6, yielding the key intermediate dTDP-4-keto-6-deoxy-D-glucose .[2]

-

Epimerization (RmlC): dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase performs a double epimerization at C3 and C5. The product is dTDP-4-keto-6-deoxy-L-mannose (often referred to as the "4-keto-L-rhamnose" intermediate).

The Divergent Mechanisms (Reductase vs. Epimerase)

Here, the pathway splits based on the final stereochemical configuration at C4.

-

Mechanism A: Direct Reduction (The A. actinomycetemcomitans Paradigm)

-

Enzyme: Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase).[3]

-

Action: Tll acts on the keto-intermediate produced by RmlC. Unlike RmlD (which reduces the C4-keto to an axial hydroxyl to form L-rhamnose), Tll reduces the C4-keto to an equatorial hydroxyl , yielding dTDP-6-deoxy-L-talose .

-

Cofactor: NADPH/NADH dependent.[4]

-

-

Mechanism B: Post-Synthesis Epimerization (The M. abscessus Paradigm)

-

Enzyme: Tle (dTDP-L-rhamnose 4-epimerase).[1]

-

Action: The cell first synthesizes dTDP-L-rhamnose via the standard RmlD reductase. Tle then catalyzes the direct inversion of the C4 hydroxyl group of dTDP-L-rhamnose to generate dTDP-6-deoxy-L-talose .

-

Pathway Visualization

The following diagram illustrates the bifurcation and the two distinct synthesis routes.

Figure 1: Divergent biosynthetic pathways for dTDP-6-deoxy-L-talose.[2][3][5] Note the two distinct routes: direct reduction via Tll (red) or post-synthesis epimerization via Tle (yellow).

Enzymology & Mechanism: Deep Dive

Tll: The Stereospecific Reductase

-

Source: Actinobacillus actinomycetemcomitans (Gene: tll), Kitasatospora kifunensis (Gene: tal).[3][5]

-

Mechanism: Tll belongs to the Short-chain Dehydrogenase/Reductase (SDR) superfamily. It accepts the same substrate as RmlD (dTDP-4-keto-6-deoxy-L-mannose) but positions the cofactor (NADPH) to transfer the hydride to the C4-keto group from the opposite face.

-

Structural Insight: The stereochemical outcome is dictated by the orientation of the substrate in the binding pocket relative to the Tyr-X-X-Lys catalytic triad. Tll forces the substrate into a conformation that exposes the re-face (or si-face, depending on convention) opposite to that utilized by RmlD.

Tle: The "Rescue" Epimerase

-

Source: Mycobacterium abscessus (Gene: MAB_4111c).[1]

-

Mechanism: Tle operates on the fully reduced sugar nucleotide. It likely employs a transient oxidation-reduction mechanism (oxidizing C4 to a ketone and reducing it back) or a deprotonation/reprotonation mechanism to invert the chiral center.

-

Clinical Relevance: Deletion of tle in M. abscessus leads to the loss of 6-deoxy-L-talose in GPLs, resulting in a rough colony morphology (R-morphotype) and—counterintuitively—increased virulence in zebrafish models, making it a complex target for modulation rather than simple inhibition.

Experimental Protocols: Characterization & Synthesis

For researchers aiming to synthesize this sugar nucleotide or screen inhibitors, a "Coupled Enzyme Assay" is the gold standard. The intermediate is too unstable to isolate efficiently.

Reagents & Cloning Strategy

-

Expression Host: E. coli BL21(DE3).[6]

-

Vectors: pET28a (N-terminal His-tag) is recommended for all enzymes (RmlA, B, C, and Tll/Tle).

-

Substrates: Glucose-1-phosphate (Glc-1-P), dTTP.[1][2][3][5][7][8]

-

Cofactors: NAD+ (for RmlB), NADPH (for Tll/RmlD).

Protocol: One-Pot Enzymatic Synthesis

This protocol generates dTDP-6-deoxy-L-talose in vitro for NMR validation or inhibitor screening.

Step 1: Enzyme Pre-Purification

-

Overexpress RmlA, RmlB, RmlC, and Tll separately in E. coli.

-

Lyse cells via sonication in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole).

-

Purify via Ni-NTA affinity chromatography. Desalt into Reaction Buffer (50 mM Tris-HCl pH 7.5, 10% Glycerol).

Step 2: The Coupled Reaction Mix the following in a 1 mL volume:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Substrates: 5 mM Glc-1-P, 6 mM dTTP.

-

Cofactors: 0.5 mM NAD+, 5 mM NADPH.

-

Enzymes:

-

RmlA (1 µM)

-

RmlB (1 µM)

-

RmlC (2 µM) - Add in excess to prevent bottleneck.

-

Tll (2 µM) - The target reductase.

-

-

Inorganic Pyrophosphatase (Ppase): 1 U (Critical to drive RmlA reaction forward by hydrolyzing PPi).

Step 3: Incubation & Monitoring

-

Incubate at 30°C for 2–4 hours.

-

Monitor: Use HPLC (C18 column) with isocratic elution (100 mM Triethylammonium acetate pH 6.0 / 1% Acetonitrile). dTDP-sugars absorb at 267 nm (thymidine).

-

Expectation: You will see a shift in retention time from dTDP-Glucose -> dTDP-4-keto-intermediate -> dTDP-6-deoxy-L-talose.

Validation via NMR

To confirm the product is L-talose and not L-rhamnose, 1H-NMR is required.

-

Key Signal: Look for the coupling constant (

and -

L-Rhamnose (Axial OH): Small

(equatorial-axial coupling). -

L-Talose (Equatorial OH): Distinct splitting pattern due to the altered stereochemistry.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the in vitro synthesis and characterization of dTDP-6-deoxy-L-talose.

References

-

Nakano, Y. et al. (2000).[2][3] Thymidine Diphosphate-6-deoxy-L-lyxo-4-hexulose Reductase Synthesizing dTDP-6-deoxy-L-talose from Actinobacillus actinomycetemcomitans. Journal of Biological Chemistry.

-

Mäki, M. & Renkonen, R. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology.

-

Rcheulishvili, N. et al. (2022). A dTDP-L-rhamnose 4-epimerase required for glycopeptidolipid biosynthesis in Mycobacterium abscessus.[1] Journal of Biological Chemistry.

-

Kerr, I. D. et al. (2000). Structure of the dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC). Structure.

-

Graninger, M. et al. (1999). Genes for dTDP-6-deoxy-L-talose biosynthesis in Actinobacillus actinomycetemcomitans. Journal of Bacteriology.

Sources

- 1. A dTDP-L-rhamnose 4-epimerase required for glycopeptidolipid biosynthesis in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and in vitro characterization of dTDP-6-deoxy-L-talose biosynthetic genes from Kitasatospora kifunensis featuring the dTDP-6-deoxy-L-lyxo-4-hexulose reductase that synthesizes dTDP-6-deoxy-L-talose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Enzymes Involved in 6-Deoxy-L-talose Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The study of rare bacterial sugars like 6-deoxy-L-talose offers a compelling frontier in microbiology and therapeutic development. These molecules are not mere cellular curiosities; they are often critical components of the bacterial cell surface, mediating interactions with the host environment and contributing to pathogenicity. Understanding the enzymatic machinery that constructs these sugars provides a roadmap for developing highly specific antibacterial agents. This guide is structured not as a simple recitation of facts, but as a logical progression from foundational knowledge to practical application. We will first dissect the core metabolic pathway, then delve into the critical enzymatic step that defines the sugar's identity, and finally, outline a robust, field-proven workflow for identifying and validating this pathway in novel organisms. The emphasis throughout is on causality—understanding why specific experimental choices are made—to ensure a self-validating and reproducible research strategy.

The Biological Significance of 6-Deoxy-L-talose

6-deoxy-L-talose is a rare deoxysugar found exclusively in the bacterial kingdom. It is a known constituent of the O-specific polysaccharide chains of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as some serotypes of Escherichia coli and Pseudomonas maltophilia, and in the cell wall glycans of Gram-positive species like Streptococcus bovis.[1] As a component of these surface-exposed glycoconjugates, 6-deoxy-L-talose plays a crucial role in forming the antigenic identity of the bacterium and can be integral to its survival and virulence. The enzymes responsible for its biosynthesis are unique to bacteria, making them attractive targets for the development of novel antibiotics with a low probability of off-target effects in human hosts.

The Core Biosynthetic Pathway: Crafting a Rare Sugar

The biosynthesis of 6-deoxy-L-talose does not occur from a free sugar pool. Instead, it is synthesized as an activated nucleotide sugar, thymidine diphosphate (dTDP)-6-deoxy-L-talose . This activation is a common theme in carbohydrate metabolism, priming the sugar for transfer by glycosyltransferases onto a growing polysaccharide chain. The pathway begins with the common precursors D-glucose-1-phosphate and dTTP and proceeds through a series of four key enzymatic steps, primarily characterized in bacteria like Actinobacillus actinomycetemcomitans.[2]

The enzymatic cascade is as follows:

-

Activation: Glucose-1-phosphate thymidylyltransferase (RmlA) initiates the process by catalyzing the reaction between dTTP and D-glucose-1-phosphate to form dTDP-D-glucose. This is the entry point for glucose into this specific deoxysugar pathway.

-

Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) then acts on dTDP-D-glucose.[3] This enzyme catalyzes a complex oxidation/dehydration reaction to yield the intermediate, dTDP-4-keto-6-deoxy-D-glucose.[3][4]

-

Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) modifies the stereochemistry of the intermediate, converting it to dTDP-6-deoxy-L-lyxo-4-hexulose. This epimerization is critical for establishing the L-configuration of the final product.[4]

-

Reduction: dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll) performs the final, and most determinative, step.[2] This enzyme stereospecifically reduces the keto group at the C4 position to a hydroxyl group, yielding the final product, dTDP-6-deoxy-L-talose.

Phase 1: In Silico Gene Cluster Identification

-

Causality: Before any wet-lab work, we must establish a strong hypothesis. Genes for polysaccharide biosynthesis are often colocated in conserved clusters. By identifying homologs to the known, conserved enzymes (rmlA, rmlB, rmlC), we can pinpoint the genomic region of interest and identify the adjacent, more variable candidate gene for the terminal reductase (tll).

-

Protocol:

-

Obtain the genome sequence of the target bacterium.

-

Use protein BLAST (BLASTp) to search the translated genome for homologs of well-characterized RmlA, RmlB, and RmlC proteins (e.g., from A. actinomycetemcomitans or E. coli).

-

Analyze the genomic neighborhood of the identified hits. Look for a co-localized gene encoding a protein in the short-chain dehydrogenase/reductase (SDR) family. This is your primary candidate for the tll gene.

-

Phase 2: Heterologous Expression and Purification of the Candidate Reductase

-

Causality: To prove function, we must isolate the candidate enzyme from all other cellular components. Heterologous expression in E. coli is a rapid and high-yield method, and an affinity tag (e.g., Hexa-histidine) allows for a straightforward, high-purity purification.

-

Protocol:

-

Cloning: Design PCR primers to amplify the full coding sequence of the candidate tll gene from the target bacterium's genomic DNA. Incorporate restriction sites compatible with a pET-series expression vector (e.g., pET-28a, which provides an N-terminal His-tag). Ligate the PCR product into the digested vector.

-

Transformation: Transform the ligation product into a cloning strain (E. coli DH5α) for plasmid amplification and sequence verification.

-

Expression: Transform the sequence-verified plasmid into an expression strain (E. coli BL21(DE3)).

-

Culture: Grow a 1 L culture of the transformed cells in LB medium with appropriate antibiotic selection at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight with shaking. The lower temperature promotes proper protein folding.

-

Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using a sonicator or French press.

-

Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

-

Phase 3: In Vitro Pathway Reconstruction and Product Identification

-

Causality: The definitive proof of function comes from demonstrating the enzyme's specific activity on its substrate in vitro. A coupled assay, where the substrate for our target enzyme is generated in the same reaction tube by the preceding enzymes in the pathway, is an elegant and efficient method. Final product analysis by mass spectrometry and NMR provides unambiguous structural confirmation. [5][6]* Protocol:

-

Assay Setup: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl₂

-

2 mM dTDP-D-glucose (substrate for RmlB)

-

1 mM NAD⁺ (cofactor for RmlB)

-

2 mM NADPH (cofactor for the candidate Tll)

-

Purified RmlB enzyme (commercially available or expressed separately)

-

Purified RmlC enzyme (commercially available or expressed separately)

-

Purified candidate Tll enzyme (from Phase 2)

-

-

Reaction: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Quenching: Stop the reaction by boiling for 5 minutes, then centrifuge to pellet the denatured enzymes.

-

HPLC Analysis: Analyze the supernatant by anion-exchange HPLC. Compare the retention time of the product peak with a known standard of dTDP-L-rhamnose. A novel peak indicates the formation of a different epimer, likely dTDP-6-deoxy-L-talose.

-

NMR Confirmation: For unambiguous identification, the product peak must be collected from a large-scale reaction, purified, and subjected to ¹H and ¹³C NMR analysis. The specific chemical shifts and coupling constants of the sugar ring protons will definitively establish the stereochemistry as that of 6-deoxy-L-talose. [6]

-

Applications and Future Directions

A thorough understanding of the 6-deoxy-L-talose metabolic pathway opens several avenues for applied research:

-

Drug Development: The enzymes in this pathway, particularly the unique terminal reductase (Tll), are excellent targets for the design of specific inhibitors. Such compounds could function as novel antibiotics, disrupting the formation of the bacterial cell envelope without affecting host metabolic processes.

-

Glycoengineering: Recombinant expression of the entire pathway in a laboratory host like E. coli can be used for the preparative synthesis of dTDP-6-deoxy-L-talose. This activated sugar can then be used as a substrate for in vitro glycosylation reactions to synthesize complex bacterial antigens for vaccine research and diagnostic tool development.

The continued exploration of these rare sugar pathways will undoubtedly reveal further enzymatic diversity and provide new tools for both combating bacterial pathogens and advancing the field of synthetic glycobiology.

References

-

Lee, H. Y., et al. (2007). Biosynthesis of dTDP-6-deoxy-β-d-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP. Glycobiology, 17(1), 74-84. [Link]

-

Wikipedia contributors. (2023). dTDP-6-deoxy-L-talose 4-dehydrogenase. Wikipedia, The Free Encyclopedia. [Link]

-

Mäki, M., et al. (2002). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 12(9), 63R-73R. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12302977, 6-Deoxy-alpha-L-talopyranose. [Link]

-

Tonetti, M., et al. (2000). The Metabolism of 6-deoxyhexoses in Bacterial and Animal Cells. Italian Journal of Biochemistry, 49(1), 7-16. [Link]

-

Balderas-Hernandez, V. E., et al. (2014). Metabolic pathways from d-xylose or l-arabinose to glucose in five or six respective enzymatic steps. ResearchGate. [Link]

-

Nakano, Y., et al. (2000). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-L-rhamnose, and dTDP-D-fucose from dTTP and D-glucose 1-phosphate in A. actinomycetemcomitans. ResearchGate. [Link]

-

Paik, J., et al. (2006). Biosynthesis of dTDP-6-deoxy-beta-D-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP. PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of dTDP-6-deoxy-beta-D-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of 6-Deoxy-L-talose"

6-Deoxy-L-talose: From Microbial Serotype Determinant to Synthetic Target[1]

Executive Summary

6-Deoxy-L-talose (syn.[1][2][3][4][5][6] L-pneumose ) is a rare monosaccharide and a critical stereoisomer of the more common L-rhamnose (6-deoxy-L-mannose). Historically identified as the immunodominant residue in the O-antigens of specific Gram-negative bacteria—most notably Actinobacillus actinomycetemcomitans (serotype c) and Escherichia coli (serotypes O45, O66)—it plays a pivotal role in host-pathogen interactions and serological specificity.

For drug development professionals, 6-deoxy-L-talose represents a high-value target for glycoconjugate vaccine design and a scaffold for exploring novel antibiotic uptake pathways. Its structural uniqueness lies entirely in the stereochemistry at the C-4 position , where it serves as the C-4 epimer of L-rhamnose. This guide details its discovery, the enzymatic logic of its biosynthesis, and a validated chemical synthesis protocol for research applications.

Historical Genesis & Discovery

The discovery of 6-deoxy-L-talose is a narrative of distinguishing subtle stereochemical variations in bacterial cell walls.

-

1972 (The S. bovis Anomaly): The sugar was first definitively characterized by Pazur et al. in the cell wall antigens of Streptococcus bovis. They coined the term "L-pneumose" , hypothesizing a structural relationship to pneumococcal polysaccharides, though the name "6-deoxy-L-talose" became the standard IUPAC designation.

-

1989–1991 (The Periodontal Pathogen Link): Research by Amano et al. on Actinobacillus actinomycetemcomitans (a primary causative agent of aggressive periodontitis) revealed that the serotype c antigen was composed of a homopolymer of 6-deoxy-L-talose (poly-L-talan). This was a breakthrough in serotyping, as serotype a contained 6-deoxy-D-talose, while serotype b contained L-rhamnose, proving that single chiral center inversions dictate serological identity.

Biosynthetic Logic: The C-4 Switch

In biological systems, 6-deoxy-L-talose is synthesized from dTDP-D-glucose .[1] The pathway shares its first two steps with the ubiquitous L-rhamnose pathway but diverges at the final reduction step. This divergence is controlled by a stereospecific reductase that selects for the axial alcohol configuration at C-4.

The Pathway Mechanism

-

Activation: Glucose-1-phosphate is coupled to dTTP by RmlA (Glucose-1-phosphate thymidylyltransferase).

-

Oxidation/Dehydration: RmlB (dTDP-D-glucose 4,6-dehydratase) converts the substrate to dTDP-4-keto-6-deoxy-D-glucose.[1]

-

Epimerization: RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) performs a double epimerization to yield the intermediate dTDP-6-deoxy-L-lyxo-4-hexulose .

-

Divergent Reduction (The Critical Step):

-

In rhamnose synthesis, RmlD reduces the C-4 ketone to an equatorial hydroxyl.

-

In talose synthesis, the enzyme Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) reduces the C-4 ketone to an axial hydroxyl , yielding dTDP-6-deoxy-L-talose.

-

Figure 1: Biosynthetic divergence of 6-deoxy-L-talose from the L-rhamnose pathway. The enzyme Tll dictates the axial C-4 stereochemistry.

Chemical Synthesis Protocol

For drug development and antigen synthesis, isolating the sugar from bacteria is inefficient. The preferred method is the chemical inversion of L-rhamnose , a cheap and abundant starting material. Since L-rhamnose and 6-deoxy-L-talose differ only at C-4, the strategy involves a nucleophilic inversion (SN2) at this position.

Protocol: C-4 Inversion of L-Rhamnose

Source Methodology Adapted from Sanapala & Kulkarni (Organic Letters, 2016).

Reagents Required:

-

Starting Material: Methyl α-L-rhamnopyranoside

-

Protection: 2,3-Butanedione, Trimethyl orthoformate, CSA (Camphorsulfonic acid)

-

Activation: Triflic anhydride (Tf2O), Pyridine

-

Inversion: Tetrabutylammonium nitrite (TBANO2) - Note: Nitrite acts as an ambident nucleophile to invert the alcohol configuration via an unstable nitrite ester.

Step-by-Step Workflow:

-

Selective Protection (Acetonide Formation):

-

Dissolve Methyl α-L-rhamnopyranoside in MeOH.

-

React with 2,3-butanedione and trimethyl orthoformate (catalyzed by CSA) to protect the cis-diols at C-2 and C-3.

-

Result:Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside . The C-4 hydroxyl remains free.

-

-

Activation (Triflation):

-

Stereochemical Inversion (The "L-Talo" Switch):

-

Treat the crude triflate with Tetrabutylammonium nitrite (TBANO2) in DMF at room temperature.

-

Mechanism:[2][7][8][9][10] The nitrite ion attacks C-4 from the axial face (backside attack), displacing the triflate. The resulting nitrite ester hydrolyzes to the alcohol.

-

Result:Methyl 2,3-O-isopropylidene-α-L-talopyranoside (C-4 axial OH).

-

-

Deprotection:

-

Treat with acidic resin (e.g., Dowex H+) or aqueous acetic acid to remove the isopropylidene group.

-

Final Product:Methyl 6-deoxy-α-L-talopyranoside .

-

Figure 2: Chemical synthesis workflow converting L-rhamnose to 6-deoxy-L-talose via C-4 inversion.

Characterization & Identification (NMR)

Distinguishing 6-deoxy-L-talose from L-rhamnose is best achieved via 1H-NMR, specifically analyzing the coupling constants (

| Feature | L-Rhamnose (Mannose config) | 6-Deoxy-L-Talose (Talose config) |

| C-4 Stereochemistry | Equatorial | Axial |

| H-4 Geometry | Axial | Equatorial |

| Large (~9.5 - 10.0 Hz) | Small (~3.0 - 3.5 Hz) | |

| Large (~9.5 - 10.0 Hz) | Small (~1.0 - 2.0 Hz) |

Technical Insight: The "talose" configuration forces H-4 into an equatorial position. In a chair conformation, an equatorial proton typically exhibits small gauche couplings with its neighbors (H-3 and H-5), contrasting sharply with the large trans-diaxial couplings seen in rhamnose.

References

-

Pazur, J. H., Kane, J. A., Dropkin, D. J., & Jackman, L. M. (1972). Glycans from streptococcal cell walls: An antigenic triheteroglycan of 6-deoxy-L-talose, L-rhamnose and D-galactose from Streptococcus bovis.[5] Archives of Biochemistry and Biophysics. Link

-

Amano, K., et al. (1989). Serotype-specific polysaccharide antigens of Actinobacillus actinomycetemcomitans.[1][11] Infection and Immunity.[10] Link

-

Nakano, Y., et al. (2000). Thymidine Diphosphate-6-deoxy-L-lyxo-4-hexulose Reductase Synthesizing dTDP-6-deoxy-L-talose from Actinobacillus actinomycetemcomitans.[1] Journal of Biological Chemistry.[5] Link

-

Sanapala, S. R., & Kulkarni, S. S. (2016).[12] From L-Rhamnose to Rare 6-Deoxy-L-Hexoses.[4][12][13][14] Organic Letters.[12][14] Link

-

Cayman Chemical. Product Information: 6-deoxy-L-Talose.[1][2][5]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. dTDP-6-deoxy-L-talose 4-dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 6-deoxy-L-talose | C6H12O5 | CID 12302973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Loss of the WaaL O-Antigen Ligase Prevents Surface Activation of the Flagellar Gene Cascade in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective medium for isolation of Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide O-antigen delays plant innate immune recognition of Xylella fastidiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dTDP-6-deoxy-L-talose 4-dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. WO2018002957A2 - A method for synthesis of 6-deoxy-l-hexoses from l-rhamnose - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

6-Deoxy-L-Talose: Biosynthetic Logic, Glycan Integration, and Therapeutic Targeting

Topic: 6-Deoxy-L-talose and its role in glycan formation Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Deoxy-L-talose (also historically referred to as L-pneumose) is a rare 6-deoxyhexose that serves as a critical determinant of serological specificity in pathogenic bacteria, most notably Actinobacillus actinomycetemcomitans (serotype c) and members of the Mycobacterium avium complex (MAC).[1][2] Unlike its ubiquitous isomer L-rhamnose, 6-deoxy-L-talose introduces unique steric constraints and hydrogen-bonding capabilities into bacterial O-antigens and glycopeptidolipids (GPLs).

This technical guide dissects the biosynthetic divergence that generates this rare sugar, details its incorporation into pathogenicity-related glycans, and provides self-validating protocols for its chemoenzymatic synthesis and structural characterization. For drug developers, the enzymes governing this pathway represent high-value, pathogen-specific targets with zero human orthologs.

The Stereochemical Imperative

To manipulate or target 6-deoxy-L-talose, one must first understand its precise stereochemical identity relative to common deoxysugars.

-

Chemical Definition: 6-Deoxy-L-talose is the C4 epimer of L-rhamnose (6-deoxy-L-mannose).

-

Structural Consequence: In the pyranose form, L-rhamnose presents the C4-hydroxyl group in an equatorial orientation. Conversely, 6-deoxy-L-talose presents the C4-hydroxyl in an axial orientation.

-

Biological Impact: This single stereochemical inversion at C4 alters the immunogenicity of the bacterial surface. Antibodies raised against L-rhamnose-containing glycans typically do not cross-react with 6-deoxy-L-talose motifs, forming the basis of serotype differentiation in A. actinomycetemcomitans.

Comparative Stereochemistry Table

| Sugar Identity | C2 Config | C3 Config | C4 Config | C5 Config | Key Biosynthetic Enzyme |

| L-Rhamnose | Axial | Equatorial | Equatorial | L-series | RmlD (Reductase) |

| 6-Deoxy-L-talose | Axial | Equatorial | Axial | L-series | Tll (Reductase) |

| L-Fucose | Equatorial | Equatorial | Axial | L-series | FucI (Isomerase pathway) |

The Biosynthetic Assembly Line

The formation of 6-deoxy-L-talose follows the conserved dTDP-sugar pathway used for most Gram-negative deoxysugars, diverging only at the final reduction step.

The Pathway Mechanism[3]

-

Activation: Glucose-1-phosphate is activated by RmlA to form dTDP-D-glucose.

-

Dehydration: RmlB catalyzes a 4,6-dehydration, generating the essential intermediate dTDP-4-keto-6-deoxy-D-glucose.[1]

-

Epimerization: RmlC performs a double epimerization (at C3 and C5) to invert the stereochemistry, yielding dTDP-4-keto-L-rhamnose.

-

Stereoselective Reduction (The Branch Point):

-

In rhamnose biosynthesis, RmlD reduces the C4-ketone to an equatorial hydroxyl.

-

In talose biosynthesis, the specific reductase Tll (Talose biosynthetic protein) reduces the C4-ketone to an axial hydroxyl.

-

Visualization: The Divergent Reductase Pathway

The following diagram illustrates the biosynthetic logic, highlighting the critical divergence point controlled by the stereospecificity of the final reductase.

Caption: Biosynthetic divergence of 6-deoxy-L-talose from the L-rhamnose pathway, determined by the stereospecificity of the Tll reductase.

Glycan Architecture & Pathogenicity

6-Deoxy-L-talose is not merely a metabolic bystander; it is a structural cornerstone in specific bacterial serotypes.

Actinobacillus actinomycetemcomitans (Serotype c)

In this periodontal pathogen, the O-antigen is a homopolymer of 6-deoxy-L-talose.[1][3]

-

Structure: Poly-6-deoxy-L-talan.[1]

-

Linkage:

3)- -

Acetylation: Often acetylated at the O-4 position.

-

Clinical Relevance: The structural rigidity provided by the

(1$\rightarrow$2) linkage and the axial C4-OH creates a distinct epitope that evades host immune responses primed against common enteric bacteria.

Mycobacterium avium Complex (MAC)

In MAC, 6-deoxy-L-talose is a terminal or internal residue in the oligosaccharide hapten of Glycopeptidolipids (GPLs).

-

Serovar Specificity: The presence and modification (e.g., acetylation) of 6-deoxy-L-talose define specific serovars (e.g., serovar 8, 21).

-

Function: These surface-exposed GPLs facilitate macrophage invasion and modulate the host cytokine response.

Technical Protocols

The following protocols are designed for researchers requiring high-purity material for glycan array synthesis or enzymatic assays.

Protocol A: Chemoenzymatic Synthesis of dTDP-6-Deoxy-L-Talose

Rationale: Chemical synthesis of rare deoxysugars is labor-intensive (8+ steps). An enzymatic approach using recombinant E. coli enzymes is self-validating because the product peak shift in HPLC is distinct.

Reagents:

-

Recombinant enzymes: RmlA, RmlB, RmlC (from S. enterica or E. coli), and Tll (from A. actinomycetemcomitans).

-

Substrates:

-D-Glucose-1-phosphate, dTTP.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

.

Workflow:

-

Reaction Setup: In a 1 mL volume, combine 5 mM Glc-1-P, 6 mM dTTP, and 0.5 U inorganic pyrophosphatase (to drive the RmlA reaction).

-

Cascade Initiation: Add purified RmlA (10

g), RmlB (10-

Checkpoint: Analyze by HPLC (C18 column). You should see the disappearance of dTTP and the appearance of the intermediate dTDP-4-keto-L-rhamnose (often unstable, may appear as degradation products if not processed quickly).

-

-

Specific Reduction: Add purified Tll (20

g) and NADPH (10 mM). Incubate for 2 hours.-

Note: Unlike RmlD which uses NADH/NADPH to form Rhamnose, Tll specifically requires NADPH for optimal turnover.

-

-

Purification: Filter the reaction through a 10 kDa cutoff spin column to remove enzymes. Purify the nucleotide sugar via anion-exchange chromatography (Resource Q or similar), eluting with a gradient of NH

HCO

Protocol B: Structural Validation (NMR)

To confirm the identity of 6-deoxy-L-talose (vs. rhamnose), NMR is the gold standard.

Sample Prep: Dissolve 2-5 mg of the free sugar (hydrolyzed from dTDP) in D

Key Diagnostic Signals (

-

Methyl Group (H6): Look for a doublet at

~1.25 ppm. -

Anomeric Proton (H1):

-

-pyranose:

-

-pyranose:

-

-pyranose:

-

The "Talose" Fingerprint (Coupling Constants):

-

The critical differentiation is the

and -

In L-Rhamnose (C4 eq),

is large (~9-10 Hz, trans-diaxial-like relationship in L-manno config? No, L-manno has C2 ax, C3 eq. Wait—verification: L-Rhamnose -

In 6-Deoxy-L-Talose (C4 ax), H3 is equatorial and H4 is equatorial (relative to ring flattening) or H3(eq)-H4(eq) relationship leads to a small coupling constant.

-

Validation Criteria: Observe a small

coupling (< 4 Hz) . This confirms the gauche relationship of the protons, indicative of the talo-configuration (axial C4-OH).

-

Drug Development Implications

Antibiotic Targets (The Tll Enzyme)

The enzyme Tll (dTDP-6-deoxy-L-talose synthase) is absent in humans. Inhibiting Tll blocks the formation of the O-antigen in A. actinomycetemcomitans, rendering the bacteria:

-

Serum Sensitive: Susceptible to complement-mediated lysis.

-

Phagocytosis Prone: Easier for macrophages to engulf.

-

Drug Strategy: High-throughput screening (HTS) of small molecule libraries against purified Tll, monitoring the oxidation of NADPH

NADP

Glycoconjugate Vaccines

Synthetic 6-deoxy-L-talose oligosaccharides are prime candidates for vaccines against aggressive periodontitis.

-

Challenge: The chemical synthesis is difficult due to the axial C4-OH.

-

Solution: Use the chemoenzymatic protocol (Protocol A) to generate the nucleotide sugar, then use a promiscuous glycosyltransferase (or the native transferase from the gene cluster) to attach the sugar to a carrier protein (e.g., CRM197).

References

-

Biosynthesis of 6-deoxyhexose glycans in bacteria. Source: Glycobiology, Oxford Academic. URL:[Link]

-

6-Deoxy-D-talan and 6-deoxy-L-talan.[1][3][4] Novel serotype-specific polysaccharide antigens from Actinobacillus actinomycetemcomitans. Source: PubMed.[5] URL:[Link]

-

Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-L-rhamnose. Source: ResearchGate. URL:[Link]

-

From L-Rhamnose to Rare 6-Deoxy-L-Hexoses. Source: Organic Letters, ACS Publications. URL:[Link]

-

Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars. Source: Journal of the American Chemical Society. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and catabolism of 6-deoxy L-talitol by Klebsiella aerogenes mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Deoxy-D-talan and 6-deoxy-L-talan. Novel serotype-specific polysaccharide antigens from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of various serovar strains of Mycobacterium avium complex by using DNA probes specific for Mycobacterium avium and Mycobacterium intracellulare - PMC [pmc.ncbi.nlm.nih.gov]

6-Deoxy-L-talose in Gram-Negative Bacteria: A Technical Guide to Its Significance, Biosynthesis, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the rare sugar 6-deoxy-L-talose, focusing on its occurrence, biosynthesis, and function in Gram-negative bacteria. As a critical component of the lipopolysaccharide (LPS) O-antigen, this monosaccharide plays a significant role in bacterial serology, virulence, and interaction with the host immune system. Understanding the intricacies of 6-deoxy-L-talose is paramount for developing novel antimicrobial strategies and diagnostic tools.

The Enigmatic Sugar: An Introduction to 6-Deoxy-L-talose

6-Deoxy-L-talose is a deoxyhexose that, while rare in nature, is a notable constituent of the cell wall and capsular structures of certain Gram-negative and Gram-positive bacteria.[1][2] Its presence is particularly significant in the O-specific polysaccharide (O-antigen) region of LPS, a major component of the outer membrane of Gram-negative bacteria.[1] The O-antigen is the most variable part of the LPS molecule and contributes to the antigenic diversity and serological specificity of different bacterial strains.[3] The incorporation of unusual sugars like 6-deoxy-L-talose into the O-antigen chain can create unique epitopes, influencing how the bacterium is recognized by the host's immune system.[1]

The Blueprint of a Rare Sugar: Biosynthesis of dTDP-6-deoxy-L-talose

The journey of 6-deoxy-L-talose from a common precursor to its activated form, deoxythymidine diphosphate (dTDP)-6-deoxy-L-talose, is a fascinating enzymatic cascade. This activated sugar nucleotide is the donor substrate for glycosyltransferases that incorporate 6-deoxy-L-talose into the growing O-antigen chain.[3] The biosynthetic pathway is a testament to the metabolic ingenuity of bacteria and shares its initial steps with the well-characterized pathway for dTDP-L-rhamnose synthesis.[2]

The synthesis of dTDP-6-deoxy-L-talose begins with α-D-glucose-1-phosphate and proceeds through four enzymatic steps:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the transfer of a thymidylyl group from dTTP to α-D-glucose-1-phosphate, forming dTDP-D-glucose.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB then converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose through a dehydration reaction.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes the epimerization of the C3' and C5' positions of the glucose moiety, yielding dTDP-4-keto-6-deoxy-L-mannose.

-

Tll (dTDP-4-keto-6-deoxy-L-mannose reductase): This is the key enzyme that determines the final product. Tll stereospecifically reduces the keto group at the C4' position of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, resulting in the formation of dTDP-6-deoxy-L-talose.[2] It is the specific stereoselectivity of Tll that distinguishes this pathway from that of dTDP-L-rhamnose synthesis, where the reductase RmlD produces the epimeric L-rhamnose.[2]

Figure 1: Biosynthetic pathway of dTDP-6-deoxy-L-talose.

A Key Player in the Outer Membrane: The Role of 6-Deoxy-L-talose in LPS and Virulence

The incorporation of 6-deoxy-L-talose into the O-antigen of LPS has profound implications for the bacterium's interaction with its environment, particularly within a host organism.

Contribution to Serotype Diversity

The O-antigen is a major surface antigen of Gram-negative bacteria and is used for serotyping. The presence and specific linkages of 6-deoxy-L-talose contribute to the unique antigenic properties of different bacterial strains.[1] For instance, in Plesiomonas shigelloides serotype O74:H5, 6-deoxy-L-talose is a component of the hexasaccharide repeating unit of the O-antigen.[1] The structural complexity arising from the inclusion of such rare sugars can create helical conformations that may mask the core oligosaccharide from recognition by the host immune system.[1]

A Factor in Virulence

The O-antigen plays a crucial role in bacterial pathogenesis. A complete O-antigen can protect the bacterium from the lytic action of the host's complement system and phagocytosis.[4] The presence of unusual sugars like 6-deoxy-L-talose can further enhance this protective effect by creating a unique surface chemistry that is not readily recognized by host immune receptors. The structural integrity of the LPS, including the O-antigen, is often essential for the full virulence of many Gram-negative pathogens.[4][5] While direct evidence linking 6-deoxy-L-talose to increased virulence is an active area of research, its contribution to the overall structure and antigenic properties of the O-antigen strongly suggests a role in the bacterium's ability to cause disease.[6] For example, in some bacteria, the presence of specific sugars in the O-antigen can enhance adhesion to host tissues.[6]

Occurrence of 6-Deoxy-L-talose in Gram-Negative Bacteria

6-Deoxy-L-talose has been identified in the O-antigen of a variety of Gram-negative bacteria, highlighting its widespread, albeit specific, distribution.

| Bacterial Species | Serotype/Strain | Reference |

| Actinobacillus actinomycetemcomitans | Serotype c | [3] |

| Plesiomonas shigelloides | Serotype O74:H5 | [1] |

| Escherichia coli | O45, O45-related, O66 | [7] |

| Burkholderia pseudomallei | [8] | |

| Aeromonas hydrophila | [8] | |

| Hafnia alvei | [8] | |

| Proteus strains | [8] | |

| Rhizobium loti | [8] | |

| Acinetobacter baumannii | K11 | [9] |

| Enterobacter cloacae | G3422 | [10] |

Methodologies for the Study of 6-Deoxy-L-talose

The analysis of 6-deoxy-L-talose in bacterial LPS requires a multi-step approach involving the isolation and purification of LPS, followed by the hydrolysis of the polysaccharide and subsequent analysis of the constituent monosaccharides.

Isolation of Lipopolysaccharide

The choice of LPS isolation method is critical and depends on the bacterial species and the nature of the LPS (smooth vs. rough).

Hot Phenol-Water Extraction: This is a classic and widely used method for the isolation of smooth LPS.[11]

-

Principle: This method exploits the differential solubility of LPS in a hot phenol-water mixture. At elevated temperatures (65-70°C), phenol and water are miscible. Upon cooling, the mixture separates into a phenol phase, an aqueous phase, and an insoluble interphase. Lipids and proteins are partitioned into the phenol phase, while the more hydrophilic smooth LPS, with its long O-antigen chains, preferentially partitions into the aqueous phase.[12] Rough LPS, lacking the O-antigen, is less hydrophilic and may be found in the phenol phase.

-

Advantages: High yield of smooth LPS.[11]

-

Disadvantages: Can be time-consuming and involves the use of hazardous phenol. May result in contamination with nucleic acids and proteins, requiring further purification steps such as enzymatic digestion and ultracentrifugation.[11][13]

Step-by-Step Protocol for Hot Phenol-Water Extraction:

-

Cell Culture and Harvest: Grow the bacterial strain of interest in an appropriate liquid medium to the late logarithmic or early stationary phase. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the bacterial pellet in water and lyse the cells, typically by sonication or enzymatic treatment with lysozyme.

-

Nuclease Treatment: Incubate the cell lysate with DNase and RNase to remove contaminating nucleic acids.[11]

-

Proteinase K Digestion: Add Proteinase K to the lysate and incubate to digest proteins.[13]

-

Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the lysate. Stir vigorously for 30-60 minutes while maintaining the temperature.

-

Phase Separation: Cool the mixture on ice and then centrifuge to separate the aqueous and phenol phases.

-

Collection of Aqueous Phase: Carefully collect the upper aqueous phase containing the LPS.

-

Dialysis: Dialyze the aqueous phase extensively against distilled water to remove residual phenol and other small molecules.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the purified LPS as a powder.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To identify and quantify the monosaccharide components of the purified LPS, a derivatization procedure is required to make the sugars volatile for GC analysis. The alditol acetate method is a robust and widely used technique.[14]

-

Principle: The LPS is first hydrolyzed to release the constituent monosaccharides. These monosaccharides are then reduced to their corresponding alditols, followed by acetylation of the hydroxyl groups to form per-O-acetylated alditols (alditol acetates). These derivatives are volatile and can be separated by GC and identified by their characteristic mass spectra.[14]

Step-by-Step Protocol for Alditol Acetate Derivatization:

-

Hydrolysis: Hydrolyze the purified LPS (typically with 2 M trifluoroacetic acid at 121°C for 2 hours) to cleave the glycosidic bonds and release the monosaccharides.

-

Reduction: After removing the acid, reduce the monosaccharides to their corresponding alditols using a reducing agent such as sodium borohydride.

-

Acetylation: Acetylate the alditols using a mixture of acetic anhydride and a catalyst (e.g., pyridine or methylimidazole) at high temperature (e.g., 100°C).[15]

-

Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: Inject the sample into a GC-MS system. The alditol acetate of 6-deoxy-L-talose will have a specific retention time and a characteristic mass fragmentation pattern that allows for its unambiguous identification and quantification.

Figure 2: A summary of the experimental workflow for the analysis of 6-deoxy-L-talose in bacterial LPS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural analysis of polysaccharides.[16] It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), linkage positions, and the overall sequence of the O-antigen repeating unit.

-

Key NMR Experiments:

-

1D ¹H NMR: Provides an initial fingerprint of the polysaccharide, with anomeric proton signals appearing in a distinct region of the spectrum.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue, allowing for the assignment of all proton signals for each monosaccharide.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (a single sugar residue).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkages between sugar residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to confirm the sequence of monosaccharides.

-